2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

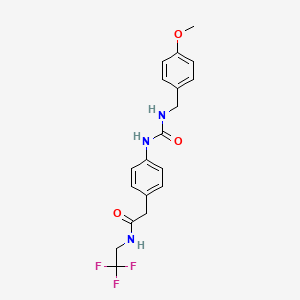

This compound features a central phenyl ring substituted with a 4-methoxybenzyl-ureido group and an acetamide moiety bearing a 2,2,2-trifluoroethyl side chain.

Properties

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-28-16-8-4-14(5-9-16)11-23-18(27)25-15-6-2-13(3-7-15)10-17(26)24-12-19(20,21)22/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGMHXWFYIAOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

-

Formation of the Urea Derivative: : The initial step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

-

Acylation Reaction: : The urea derivative is then subjected to an acylation reaction with 2,2,2-trifluoroethyl acetate in the presence of a base, such as triethylamine, to form the final product. This step often requires reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

-

Reduction: : The urea linkage can be reduced to form corresponding amines under suitable conditions, such as using lithium aluminum hydride (LiAlH4).

-

Substitution: : The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or nucleophile.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like thiols can be used for substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives of the benzyl ring.

Reduction: Amines derived from the reduction of the urea linkage.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the urea and trifluoroethyl groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoroethyl group is often used to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The compound’s key structural motifs are compared below with analogs from the evidence:

Key Observations :

- The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity, similar to BD290432 and 863411-08-9 .

- Acetamide derivatives with aromatic heterocycles (e.g., BD289734, Belonosudil) exhibit kinase inhibition, implying the target compound may share this bioactivity .

Anti-Exudative Activity

Acetamide derivatives such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrated anti-exudative effects comparable to diclofenac sodium (8 mg/kg).

Kinase Inhibition

- Befotertinib (EGFR inhibitor): Shares a trifluoroethyl group with the target compound, highlighting the role of this substituent in target binding and selectivity .

- Belonosudil (ROCK inhibitor): Its acetamide backbone and aromatic systems align with the target’s structure, suggesting possible kinase-targeting applications .

Biological Activity

The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H20F3N3O3

- Molecular Weight : 393.4 g/mol

- IUPAC Name : this compound

The presence of functional groups such as the ureido and trifluoroethyl moieties contributes to the compound's unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways. The trifluoroethyl group enhances lipophilicity, facilitating membrane permeability and potentially improving bioavailability.

Inhibition Studies

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts. For instance, compounds with similar structures have shown activity against fungal pathogens by inhibiting ergosterol synthesis through interference with the CYP51 enzyme pathway .

Antifungal Activity

Research has demonstrated that derivatives of compounds structurally similar to this compound exhibit significant antifungal properties. For example:

- Compound 2e , a related structure, showed an MIC (Minimum Inhibitory Concentration) against Candida parapsilosis comparable to established antifungals like ketoconazole .

- The inhibition rates for ergosterol synthesis were reported at approximately 88.6% after 48 hours of treatment with compound 2e .

Cytotoxicity Analysis

Cytotoxicity studies on NIH/3T3 cell lines revealed that the IC50 values for related compounds were relatively high (148.26 μM and 187.66 μM), indicating a favorable safety profile with minimal toxicity to normal cells at effective concentrations .

Case Studies and Research Findings

-

Synthesis and Characterization : A study synthesized various derivatives based on the ureido structure and characterized them using NMR and HRMS techniques. The synthesized compounds were evaluated for their antifungal activity using modified EUCAST protocols.

This table summarizes the antifungal potency and cytotoxicity profiles of the synthesized compounds.

Compound MIC (μg/mL) IC50 (μM) 2d 1.23 148.26 2e Similar to ketoconazole 187.66 - Docking Studies : Molecular docking simulations indicated that these compounds effectively bind to the active site of CYP51, suggesting a mechanism for their antifungal action . This interaction is crucial for understanding how structural modifications can enhance biological activity.

Q & A

Q. What are the key synthetic pathways for 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide?

The synthesis typically involves sequential coupling of the 4-methoxybenzyl urea moiety with the phenylacetamide core. A common approach includes:

- Step 1: Formation of the urea linkage via reaction of 4-methoxybenzyl isocyanate with a substituted aniline intermediate under anhydrous conditions (e.g., dichloromethane, 0–25°C, 12–24 hours) .

- Step 2: Acetylation of the trifluoroethylamine group using acetyl chloride in the presence of a base like triethylamine .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and validation using and .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy: Compare chemical shifts of the urea NH protons (δ 8.2–8.5 ppm), methoxy group (δ 3.8 ppm), and trifluoroethyl signals (δ 3.5–4.0 ppm) with literature data .

- IR Spectroscopy: Identify urea C=O stretches (~1650–1700 cm) and acetamide C=O (~1680–1720 cm) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS: [M+H]) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during urea bond formation?

- Catalyst Screening: Use Lewis acids like ZnCl or Sc(OTf) to enhance regioselectivity .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like over-acylation .

- Green Chemistry: Employ microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80°C, 30 minutes) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Dose-Response Validation: Perform IC assays in triplicate using standardized protocols (e.g., EGFR kinase inhibition in A431 cells) .

- Off-Target Profiling: Use kinase selectivity panels to rule out non-specific interactions .

- Metabolic Stability Testing: Compare results from liver microsome assays (e.g., human vs. rodent) to identify species-specific discrepancies .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity: The CF group increases logP, enhancing membrane permeability but reducing aqueous solubility. Use computational tools (e.g., SwissADME) to predict absorption .

- Metabolic Resistance: The group slows oxidative metabolism, as shown in cytochrome P450 inhibition assays .

- Plasma Protein Binding: Measure via equilibrium dialysis to assess free fraction availability .

Q. What computational methods predict binding interactions with EGFR?

- Molecular Docking: Use AutoDock Vina with EGFR crystal structures (PDB: 1M17) to identify key residues (e.g., Leu694, Lys721) .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability and hydrogen bond occupancy .

- Free Energy Calculations: Apply MM/GBSA to rank binding affinities relative to known inhibitors like gefitinib .

Q. How can researchers address stability issues in formulation studies?

- pH Stability: Test degradation kinetics in buffers (pH 1–9) using HPLC. The compound is most stable at pH 6–7 .

- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Nanoparticle Encapsulation: Use PLGA nanoparticles to enhance bioavailability and reduce hydrolysis .

Data Contradiction Analysis

Q. Why do NMR spectra show variable NH proton signals for the urea moiety?

Q. How to reconcile discrepancies in IC values between enzyme and cell-based assays?

- Membrane Permeability: Use PAMPA assays to determine if poor cellular uptake explains reduced potency in cell models .

- Efflux Transporters: Inhibit P-glycoprotein with verapamil to assess transporter-mediated resistance .

- Protein Binding: Measure free compound concentrations in cell media using ultrafiltration .

Methodological Recommendations

- Synthetic Optimization: Combine flow chemistry for urea bond formation (residence time: 5 minutes) with in-line IR monitoring for real-time quality control .

- Biological Validation: Pair in vitro EGFR inhibition data with patient-derived xenograft (PDX) models to confirm translational relevance .

- Data Reproducibility: Share raw NMR (FID files) and HPLC chromatograms in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.